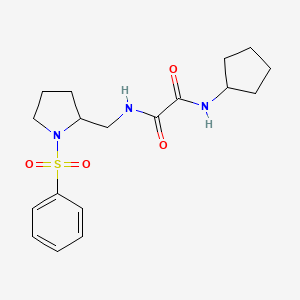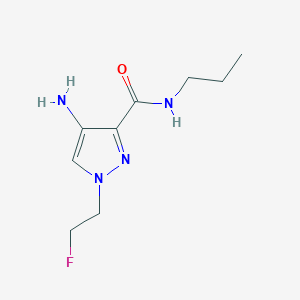![molecular formula C22H24N4OS B2875256 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034443-41-7](/img/structure/B2875256.png)
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide”, there are related compounds that have been synthesized and studied. For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .科学的研究の応用
Antibacterial Agents
The structural motif of tetrahydroquinazoline has been associated with significant antibacterial properties. Research indicates that derivatives of tetrahydroquinazoline exhibit good antibacterial activity against various Gram-positive and Gram-negative bacterial strains . This suggests that our compound of interest could be synthesized into derivatives that serve as potent antibacterial agents, potentially contributing to the development of new antibiotics.
Antiviral Agents
Tetrahydroquinazoline derivatives have also been studied for their antiviral properties. Specifically, they have shown promise as inhibitors of tick-borne encephalitis virus reproduction . This implies that the compound may be valuable in the synthesis of antiviral drugs, particularly for diseases caused by flaviviruses.
Anticancer Research
The quinazoline ring system is known to be present in many compounds with anticancer activity. The ability of tetrahydroquinazoline derivatives to inhibit p97 ATPase and GATA modulator suggests that they could be used in the development of anticancer drugs . These compounds could be particularly useful in targeting cancers that are dependent on these pathways for cell survival and proliferation.
Antimalarial Agents
Compounds containing the tetrahydroquinazoline structure have been reported as fast-acting antimalarial agents . This opens up research avenues for our compound to be tested for antimalarial activity, potentially leading to new treatments for malaria.
Histamine H4 Receptor Modulators
Histamine H4 receptor is involved in the immune response and inflammatory processes. Tetrahydroquinazoline derivatives have been identified as modulators of this receptor , which could lead to new therapeutic approaches for treating allergic and inflammatory diseases.
Antidepressant and Antihistamine Drugs
The isonipecotic acid moiety, which is structurally similar to the piperidine ring in our compound, is found in drugs acting as antidepressants and antihistamines . This suggests that our compound could be explored for its potential use in neuropsychiatric and allergy-related conditions.
PI3 Kinase-Related Disorders
Derivatives of tetrahydroquinazoline have been used to treat disorders arising from abnormal cell growth associated with PI3 kinase, such as cancer, immune disorders, viral infection, and neurological disorders . This indicates that our compound could be a candidate for the development of drugs targeting PI3 kinase pathways.
Hypoglycemic Activity
Some tetrahydroquinazoline derivatives have demonstrated potent hypoglycemic activity . This suggests that our compound could be investigated for its potential use in managing diabetes or other metabolic disorders where controlling blood sugar levels is crucial.
将来の方向性
Given the biological activity of related quinazoline derivatives , future research could focus on the synthesis and characterization of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide” and its derivatives, as well as exploration of their potential biological activities.
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(20-13-15-5-1-4-8-19(15)28-20)25-16-9-11-26(12-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h1,4-5,8,13-14,16H,2-3,6-7,9-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFUTLUMAMODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

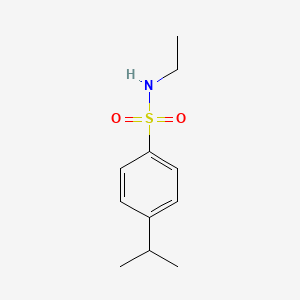
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)
![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)
![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)
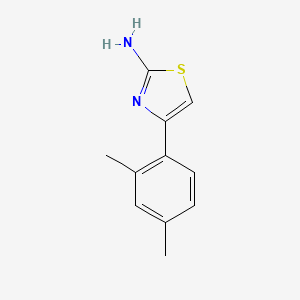
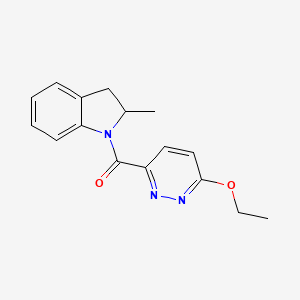
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

